molecular formula C9H10FNO B1447541 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine CAS No. 1267334-42-8

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Cat. No. B1447541
CAS RN: 1267334-42-8
M. Wt: 167.18 g/mol
InChI Key: YWVQRAMUUJKKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a chemical compound with the molecular formula C9H10FNO . It has a molecular weight of 167.18 .


Molecular Structure Analysis

The InChI code for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is 1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . The InChI key is YWVQRAMUUJKKBA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The predicted boiling point of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is 253.8±40.0 °C . The predicted density is 1.172±0.06 g/cm3 . The predicted pKa is 5.78±0.20 .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which share a similar structural motif to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified to enhance its antiviral properties and could serve as a lead compound in the development of new antiviral drugs.

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory effects. Given that 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a derivative of indole, it may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis or inflammatory bowel disease . Further research could explore its efficacy and mechanism of action in inflammatory pathways.

Anticancer Potential

Compounds with the indole structure have been explored for their anticancer properties. The ability of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine to interact with various biological targets could be harnessed to develop novel anticancer agents. Its efficacy against specific cancer cell lines and its potential to act as a chemotherapeutic agent warrant detailed investigation .

Antimicrobial Activity

The structural complexity of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine makes it a candidate for antimicrobial drug development. Its potential to disrupt bacterial cell division by inhibiting key proteins like FtsZ could be a significant breakthrough in the fight against antibiotic-resistant bacteria .

Antidepressant and Antipsychotic Uses

Benzoxazine derivatives have been identified in the synthesis of drugs with antidepressant and antipsychotic effects. The pharmacological profile of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine could be optimized to treat mental health disorders, providing a new avenue for therapeutic intervention .

Antioxidant Effects

The indole core is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. Research into the antioxidant capacity of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine could lead to its application in preventing or treating diseases caused by oxidative damage .

Antidiabetic Activity

Indole derivatives have shown promise in the management of diabetes. By examining the interaction of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine with various enzymes and receptors involved in glucose metabolism, it could be developed into an antidiabetic medication .

Antihistamine and Anti-fungal Applications

The versatility of indole derivatives extends to their use as antihistamines and anti-fungal agents. The compound could be studied for its potential to alleviate allergic reactions or to combat fungal infections, expanding its therapeutic scope .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine can be found on the product link provided by the manufacturer .

properties

IUPAC Name

6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVQRAMUUJKKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Reactant of Route 3
Reactant of Route 3
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Reactant of Route 4
Reactant of Route 4
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Reactant of Route 5
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Reactant of Route 6
Reactant of Route 6
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.